5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry and organic synthesis. This compound features a pyrazolo[3,4-b]pyridine core, with bromine and iodine substituents that enhance its reactivity. The molecular formula is and it has a molecular weight of 408.03 g/mol .
This compound belongs to the class of heterocyclic compounds, specifically the pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of halogens (bromine and iodine) suggests that it may participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
The synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine consists of a fused bicyclic system with a tetrahydro-2H-pyran moiety attached to the nitrogen atom at position one of the pyrazolo ring. The bromine atom is located at position five and the iodine atom at position three of the pyrazolo structure.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is expected to undergo various chemical reactions due to its halogen substituents:
The reactivity of this compound is influenced by its electronic structure; both halogens can stabilize carbocations formed during substitution reactions, enhancing their utility in synthetic pathways.
The mechanism by which 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine exerts its biological effects is likely multifaceted:
Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is likely to exhibit moderate solubility in organic solvents due to its tetrahydropyran moiety. Its physical state (solid or liquid) depends on specific conditions such as temperature.
The presence of halogen atoms suggests that this compound can participate in various chemical reactions typical for halogenated organic compounds:
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several potential applications:
Pyrazolo[3,4-b]pyridines represent a privileged class of N-bridged bicyclic heterocycles characterized by a fusion between pyrazole and pyridine rings at the [3,4-b] positions. These compounds exhibit two possible tautomeric forms (1H and 2H), with the 1H-tautomer demonstrating superior thermodynamic stability due to extended aromatic delocalization across both rings [5]. The core scaffold permits substitution at five distinct positions (N1, C3, C4, C5, C6), enabling extensive structural diversification. Within this framework, 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (Molecular Formula: C₁₁H₁₁BrIN₃O; MW: 408.03 g/mol [3] [7]) exemplifies strategic functionalization:
Table 1: Key Structural Features of 5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine
Position | Substituent | Role in Chemistry/Biology | Molecular Impact |
---|---|---|---|
N1 | THP group | Protecting group/Solubility modulator | Steric shielding; chiral center |
C3 | Iodo | Site for Sonogashira coupling | Enhanced electrophilic reactivity |
C5 | Bromo | Site for Suzuki coupling | Orthogonal reactivity vs. C3-I |
Core | Pyrazolo[3,4-b]pyridine | Planar aromatic system | π-Stacking with biological targets |
The synthetic exploration of halogenated pyrazolopyridines accelerated in the 2010s, driven by demands for kinase inhibitor intermediates. Early routes relied on cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyls, but these afforded limited halogen diversity [5]. Advances in direct halogenation (e.g., NBS bromination or I₂/oxidant systems) enabled regioselective functionalization at electron-rich positions (C3/C5) [8]. The compound 5-Bromo-3-iodo-1-THP-pyrazolo[3,4-b]pyridine (CAS: 1416713-91-1 [3]) emerged as a key milestone, synthesized via:
The simultaneous incorporation of bromine and iodine atoms at C3 and C5 unlocks chemo-divergent reactivity critical for sequential cross-coupling cascades:
Table 2: Applications of Dual-Halogenated Pyrazolo[3,4-b]pyridines in Drug Discovery
Therapeutic Area | Target | Role of Halogens | Reference Compound |
---|---|---|---|
Oncology | Mps1 kinase | Iodo: Binds hinge region Gly605 | Pyrazolo[3,4-b]pyridine-based Mps1 inhibitors [2] |
Pulmonary hypertension | sGC/AMPK | Bromo: Enhances membrane permeability | Dual-pathway regulator "Compound 2" [4] |
Inflammation | COX-2 | Halogens: Lower pKa for ionic binding | Anti-inflammatory derivatives [8] |
The strategic value of 5-Bromo-3-iodo-1-THP-pyrazolo[3,4-b]pyridine lies in its capacity to generate structurally diverse libraries via tandem coupling. For example, Sonogashira at C3 followed by Suzuki coupling at C5 yields biaryl-acetylene derivatives investigated as HSP110-STAT3 disruptors [4] [5]. This synthetic agility, combined with the scaffold’s proven bioactivity profile, positions dual-halogenated pyrazolopyridines as indispensable tools in modern medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: